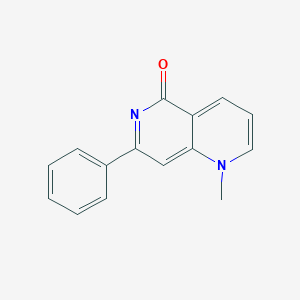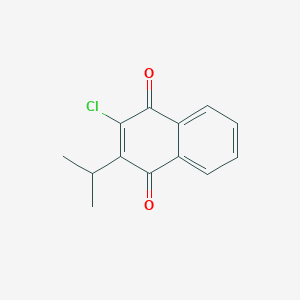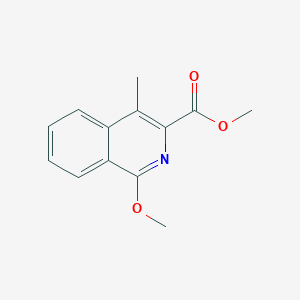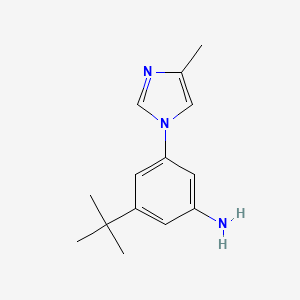
N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((トリメチルシリル)エチニル)フェニル)アセトアミド: は、分子式C11H17NOSi の有機化合物です。この化合物は、エチニル基に結合したトリメチルシリル基の存在によって特徴付けられ、さらにアセトアミド基で置換されたフェニル環に接続されています。
準備方法
合成経路と反応条件
N-(4-((トリメチルシリル)エチニル)フェニル)アセトアミド の合成は、通常、次の手順を伴います。
トリメチルシリル-エチニル基の形成: トリメチルシリル-エチニル基は、トリメチルシリルクロリドと適切な塩基(例えば、水素化ナトリウム)を、テトラヒドロフランなどの非プロトン性溶媒中で使用して導入することができます。
フェニル環とのカップリング: トリメチルシリル-エチニル基は、次に、パラジウム触媒クロスカップリング反応(例えば、薗頭カップリング)を用いてフェニル環とカップリングされます。
アセトアミド基の導入:
工業的生産方法
N-(4-((トリメチルシリル)エチニル)フェニル)アセトアミド の工業的生産方法は、上記の合成経路の大規模バージョンを含み、収率、純度、および費用対効果を最適化しています。これらの方法は、通常、連続フロー反応器と自動化されたシステムを利用して、一貫した生産品質を確保します。
化学反応の分析
反応の種類
N-(4-((トリメチルシリル)エチニル)フェニル)アセトアミド: は、次のようなさまざまな種類の化学反応を受けます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化することができ、対応するカルボン酸やケトンが生成されます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、アミンやアルコールが生成されます。
置換: この化合物は、求核置換反応を受けることができ、トリメチルシリル基は、ハロゲン化物やアルコキシドなどの試薬を使用して他の官能基に置き換えることができます。
一般的な試薬と条件
酸化: 水性または酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: ジメチルスルホキシドなどの極性非プロトン性溶媒中のハロゲン化物またはアルコキシド。
生成される主な生成物
酸化: カルボン酸またはケトン。
還元: アミンまたはアルコール。
置換: トリメチルシリル基を置き換えた新しい官能基を持つ化合物。
科学的研究の応用
N-(4-((トリメチルシリル)エチニル)フェニル)アセトアミド: は、次のような科学研究において幅広い用途があります。
化学: 有機合成におけるビルディングブロックとして使用され、特にクロスカップリング反応によって複雑な分子を形成します。
生物学: 酵素活性やタンパク質相互作用を研究するための生化学プローブとしての可能性が調査されています。
医学: 抗炎症作用や抗がん作用など、潜在的な治療効果について探求されています。
産業: 独自の化学的性質により、ポリマーやコーティングなどの先進材料の開発に利用されています。
作用機序
N-(4-((トリメチルシリル)エチニル)フェニル)アセトアミド の作用機序は、特定の分子標的や経路との相互作用を伴います。この化合物は、特定の酵素の阻害剤または活性剤として作用し、分子レベルで生化学プロセスに影響を与える可能性があります。トリメチルシリル基は、化合物の安定性と親油性を高め、タンパク質や細胞膜の疎水性領域との相互作用を促進します。
類似化合物との比較
N-(4-((トリメチルシリル)エチニル)フェニル)アセトアミド: は、次のような他の類似化合物と比較することができます。
N-(4-(トリメチルシリル)フェニル)アセトアミド: エチニル基を欠いており、反応性と用途が異なります。
N-(4-((トリメチルシリル)メチル)フェニル)アセトアミド: エチニル基の代わりにメチル基を含んでおり、化学的性質や生物学的活性に違いがあります。
N-(4-(トリメチルシリル)エチニル)ベンザミド: アセトアミド基の代わりにベンザミド基を持ち、溶解度と反応性に影響を与えます。
N-(4-((トリメチルシリル)エチニル)フェニル)アセトアミド の独自性は、トリメチルシリル-エチニル基とアセトアミド部分の組み合わせにあり、化学的および生物学的性質の独特なセットを提供します。
特性
CAS番号 |
81854-47-9 |
|---|---|
分子式 |
C13H17NOSi |
分子量 |
231.36 g/mol |
IUPAC名 |
N-[4-(2-trimethylsilylethynyl)phenyl]acetamide |
InChI |
InChI=1S/C13H17NOSi/c1-11(15)14-13-7-5-12(6-8-13)9-10-16(2,3)4/h5-8H,1-4H3,(H,14,15) |
InChIキー |
IGJIYPQZUVEIQO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)C#C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Formyl-2-methyl-2H-indeno[1,2-C]pyridine-3-carbonitrile](/img/structure/B11874556.png)

![5-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B11874580.png)


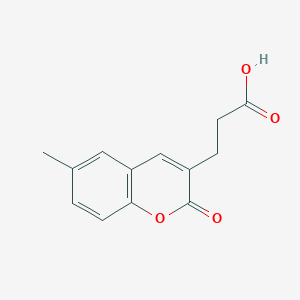
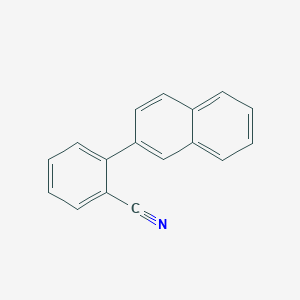
![Ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B11874619.png)
